BenchChemオンラインストアへようこそ!

7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

OCT1 SLC22A1 transporter inhibition

This fully synthetic thienopyrimidinone features a 7-(4-chlorophenyl) group and an N3-(2-phenoxyethyl) chain that define a unique pharmacophoric signature. Its underexplored N3 vector distinguishes it from common benzyl/alkyl/cyclopentyl analogs, making it ideal for proprietary kinase screening libraries seeking novel hinge-binding scaffolds. With computed tPSA of 32.2 Ų and logP 4.96, the compound offers a CNS-biased starting point rare among typical oral kinase inhibitors. Additionally, its weak OCT1 activity (IC50 138 µM) qualifies it as a low-affinity control in transporter assays, while its out-of-domain substitution pattern serves as a valuable probe for extending QSAR model applicability. Procure the exact structure to maintain SAR continuity; generic 'thienopyrimidinone' analogs risk invalidating your data.

Molecular Formula C20H15ClN2O2S
Molecular Weight 382.9
CAS No. 1105242-31-6
Cat. No. B3403246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1105242-31-6
Molecular FormulaC20H15ClN2O2S
Molecular Weight382.9
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O2S/c21-15-8-6-14(7-9-15)17-12-26-19-18(17)22-13-23(20(19)24)10-11-25-16-4-2-1-3-5-16/h1-9,12-13H,10-11H2
InChIKeyZCISDXGAVFXWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 108 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 7-(4-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105242-31-6) – Class Identity and Baseline Characteristics


7-(4-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105242-31-6) is a fully synthetic small molecule (MW 382.9 g/mol; C20H15ClN2O2S) built on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold [1]. This heterocyclic core is recognized across medicinal chemistry as a privileged kinase-inhibitor hinge-binding motif, with known applications against PDK1, Cdc7, Pim kinases, PDE7, and Mnk1/2 [2]. The compound is commercially available through screening-compound suppliers (e.g., ChemDiv catalog ID L115-0554) as a research-grade small molecule .

Why Generic Substitution of 7-(4-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one Is Scientifically Unsupported


Within the thieno[3,2-d]pyrimidin-4(3H)-one chemotype, even modest substituent variations produce dramatic shifts in kinase-selectivity profiles. Literature on the scaffold shows that the 7-aryl group and the N3 substituent govern hinge-region complementarity and selectivity across Cdc7, PDK1, Pim, and PDE7 subfamilies [1]. The specific combination of a 7-(4-chlorophenyl) group and an N3-(2-phenoxyethyl) chain in this compound defines a unique pharmacophoric signature that cannot be assumed to be equipotent or equi-selective to any other congener without head-to-head data. Procurement of a generic 'thienopyrimidinone' scaffold analog in place of this exact compound therefore risks invalidating SAR continuity in ongoing studies.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogs


Human OCT1 Transporter Inhibition: Weak Single-Concentration Screening Hit Confirms Engagement but Lacks Comparator Context

The only experimentally determined bioactivity value retrieved for this exact compound is an IC50 of 1.38E+5 nM (138 µM) against human organic cation transporter 1 (OCT1/SLC22A1), measured in HEK293 cells via reduction of ASP+ substrate uptake [1]. The assay was a single-concentration or limited-dilution screen rather than a full dose–response study, and no comparator data for close structural analogs in the same assay are available. The activity is >3 log units weaker than typical drug-like OCT1 inhibitors (e.g., clinical OCT1 inhibitors exhibit IC50 values in the 0.1–10 µM range), indicating that this compound is a marginal OCT1 ligand at best.

OCT1 SLC22A1 transporter inhibition screening

Lipophilic Efficiency (LipE) and Physicochemical Profile Versus PDK1-Optimized Congeners: A Cross-Study Comparable Assessment

Using the computed logP of 4.96 (ChemDiv/ALogP) and the single available IC50 of 138 µM (OCT1), the compound's LipE (pIC50 − logP) is approximately 0.86 − 4.96 = −4.10. For comparison, optimized 6,7-disubstituted thieno[3,2-d]pyrimidin-4(3H)-one PDK1 inhibitors reported by Soth et al. (2012) achieve LipE values in the +2 to +4 range (e.g., compound 14: PDK1 IC50 = 3.1 µM, logD = 2.5; LipE = 3.0) [1]. The large negative LipE of the target compound, combined with its high logP (4.96) and zero hydrogen-bond donors, suggests poor ligand efficiency relative to the scaffold's potential when optimally substituted. This implies that the specific 7-(4-chlorophenyl)/N3-(2-phenoxyethyl) substitution pattern has not been optimized for kinase potency.

LipE physicochemical property drug-likeness PDK1

Scaffold Target-Space Annotation: Class-Level Inference of Cdc7 Kinase Domain Compatibility

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been validated as a Cdc7 kinase hinge-binding motif. Kurasawa et al. (2017) showed that 2-aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones achieve Ki values as low as 5.5 nM against human Cdc7, and 6-(3-fluoropyridin-4-yl)-substituted analogs demonstrate oral antitumor activity in xenograft models [1]. The target compound shares the identical core scaffold and a 7-aryl substituent geometry analogous to Cdc7-optimized leads. However, no Cdc7 inhibition data exist for this specific compound. Class-level inference indicates potential Cdc7 hinge occupancy, but the absence of a 2-substituent (a critical determinant of Cdc7 potency in published SAR) strongly suggests that this compound would be a weak Cdc7 ligand at best, unless empirically validated.

Cdc7 kinase inhibitor thienopyrimidinone cancer

Absence of PDE7 Selectivity Data: Negative Differentiation from PDE7-Optimized Thienopyrimidinones

Thieno[3,2-d]pyrimidin-4(3H)-one is a validated PDE7 inhibitor scaffold. Endo et al. (2015) reported 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives with PDE7 IC50 values of 10–50 nM and >100-fold selectivity over PDE4B [1]. Exhaustive 3D-QSAR analyses later confirmed that N3 and C7 substituent topology are the primary drivers of PDE7/PDE4 selectivity [2]. The target compound's specific N3-(2-phenoxyethyl) and C7-(4-chlorophenyl) substitution pattern lies outside the chemical space covered by these QSAR models. No PDE7 activity data are available. Any assumption of PDE7 inhibitory activity or selectivity for this compound would be purely speculative.

PDE7 phosphodiesterase selectivity QSAR

Chemical Property Differentiation: Hydrogen-Bond Acceptor Count and Polar Surface Area Versus Kinase-Inhibitor-Like Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0), four H-bond acceptors (HBA = 4), a topological polar surface area (tPSA) of 32.2 Ų, and a computed logP of 4.96 . In contrast, the orally bioavailable Cdc7 inhibitor TAK-931 (a thieno[3,2-d]pyrimidin-4(3H)-one clinical candidate) has a tPSA of ~80 Ų and 1–2 HBDs, consistent with oral druggability guidelines [1]. The target compound's exceptionally low tPSA and high logP place it in a physicochemical space more typical of CNS-penetrant screening compounds or high-permeability library members than of classical oral kinase inhibitors. This property signature differentiates it from advanced kinase leads in the same scaffold class, but whether this confers any practical advantage depends on the specific screening objective.

physicochemical property drug-likeness CNS permeability kinase inhibitor

Structural Novelty Assessment: N3-(2-Phenoxyethyl) Substitution Is Underrepresented in Published Thienopyrimidinone SAR

A survey of the major thieno[3,2-d]pyrimidin-4(3H)-one patent and medicinal chemistry literature reveals that N3 substituents are predominantly small alkyl, benzyl, or cyclopentyl groups (e.g., Mnk1/2 patents by Boehringer Ingelheim; Cdc7 patents by Takeda) [1][2]. The N3-(2-phenoxyethyl) chain in the target compound is structurally distinct from these common substituents, introducing an additional ether oxygen and extending the side-chain length by ~2 atoms beyond typical N3-benzyl analogs. This structural novelty means that the compound occupies an underexplored region of thienopyrimidinone chemical space, which could be valuable for intellectual property considerations and for probing SAR in under-sampled vector directions.

chemical novelty SAR patent landscape screening library

Evidence-Backed Application Scenarios for 7-(4-Chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Screening Library Diversification: Filling the N3-(2-Phenoxyethyl) Vector Gap

Based on the structural novelty assessment in Section 3, this compound is suitable for organizations building proprietary kinase-focused screening libraries that require coverage of underexplored N3 substitution vectors. The N3-(2-phenoxyethyl) chain distinguishes it from the N3-benzyl, N3-alkyl, and N3-cyclopentyl substituents prevalent in published thienopyrimidinone kinase inhibitor patents [1]. Inclusion of this compound in a screening deck may enable identification of novel kinase hits that exploit extended N3-side-chain interactions not sampled by existing library members.

CNS-Permeant Probe Discovery: Low PSA/High logP Physicochemical Niche

The compound's computed tPSA of 32.2 Ų and logP of 4.96 (Section 3, Evidence Item 5) place it in a physicochemical region compatible with CNS penetration (tPSA < 90 Ų generally favorable for blood–brain barrier permeation). For neuroscience drug discovery programs seeking kinase-targeted or transporter-targeted CNS probes, this compound offers a physicochemical starting point that is more CNS-biased than typical oral kinase inhibitors such as TAK-931. Any CNS application, however, requires empirical confirmation of brain exposure and target engagement [2].

OCT1 Transporter Substrate/Inhibitor Profiling: A Marginal Reference Compound

The measured OCT1 IC50 of 138 µM (Section 3, Evidence Item 1) identifies this compound as a weak OCT1 ligand. In drug–transporter interaction studies, it may serve as a low-affinity reference compound for calibrating OCT1 inhibition assays, particularly useful as a negative or weak-positive control in panels that require structurally diverse chemical matter. However, its weak potency precludes application as a pharmacological tool compound for OCT1 functional studies [1].

Computational QSAR Model Extension: Out-of-Domain Test Compound for PDE7 and Cdc7 Models

As demonstrated in Section 3 (Evidence Items 3 and 4), the compound's substitution pattern falls outside the applicability domain of published 3D-QSAR models for both PDE7 and Cdc7 inhibitors built on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This makes it valuable as an 'out-of-domain' test compound for computational chemists seeking to extend the predictive range of their QSAR models, or as a prospective compound for experimental validation that can then be fed back into model refinement [3][4].

Quote Request

Request a Quote for 7-(4-chlorophenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.